N'-[(2,4-dibromophenoxy)acetyl]-2-iodobenzohydrazide N'-[(2,4-dibromophenoxy)acetyl]-2-iodobenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1019149
InChI: InChI=1S/C15H11Br2IN2O3/c16-9-5-6-13(11(17)7-9)23-8-14(21)19-20-15(22)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,21)(H,20,22)
SMILES: C1=CC=C(C(=C1)C(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br)I
Molecular Formula: C15H11Br2IN2O3
Molecular Weight: 553.97 g/mol

N'-[(2,4-dibromophenoxy)acetyl]-2-iodobenzohydrazide

CAS No.:

Cat. No.: VC1019149

Molecular Formula: C15H11Br2IN2O3

Molecular Weight: 553.97 g/mol

* For research use only. Not for human or veterinary use.

N'-[(2,4-dibromophenoxy)acetyl]-2-iodobenzohydrazide -

Specification

Molecular Formula C15H11Br2IN2O3
Molecular Weight 553.97 g/mol
IUPAC Name N//'-[2-(2,4-dibromophenoxy)acetyl]-2-iodobenzohydrazide
Standard InChI InChI=1S/C15H11Br2IN2O3/c16-9-5-6-13(11(17)7-9)23-8-14(21)19-20-15(22)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,21)(H,20,22)
Standard InChI Key IOPWQGOMTNOKQD-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br)I
Canonical SMILES C1=CC=C(C(=C1)C(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator